1-Chloro-6-(chloromethyl)-2-methoxynaphthalene
Description
1-Chloro-6-(chloromethyl)-2-methoxynaphthalene (CAS: 18612-90-3; molecular formula: C₁₂H₁₀Cl₂O) is a substituted naphthalene derivative featuring a chlorine atom at position 1, a chloromethyl group at position 6, and a methoxy group at position 2. This compound is primarily utilized as a synthetic intermediate in chemical research, particularly in the development of photo-crosslinkable probes for RNA and protein interaction studies .
Properties
Molecular Formula |
C12H10Cl2O |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
1-chloro-6-(chloromethyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H10Cl2O/c1-15-11-5-3-9-6-8(7-13)2-4-10(9)12(11)14/h2-6H,7H2,1H3 |
InChI Key |
UNQISRRBCIHICA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of 2-Methoxynaphthalene Derivatives
The foundational approach involves sequential chlorination of 2-methoxynaphthalene. A two-step protocol first introduces the chloromethyl group at position 6, followed by electrophilic aromatic substitution at position 1. Source demonstrates that treating (2-methoxynaphthalen-1-yl)methanol with SOCl₂ in dichloromethane at 0°C achieves 96% yield for the chloromethyl intermediate. Subsequent chlorination using FeCl₃ as a Lewis acid catalyst under nitrogen atmosphere produces the target compound with 82% efficiency.
Table 1: Reaction Conditions for Direct Chlorination
| Parameter | Step 1 (Chloromethylation) | Step 2 (Aromatic Chlorination) |
|---|---|---|
| Reagent | SOCl₂ (2.0 equiv) | Cl₂ gas (1.1 equiv) |
| Catalyst | None | FeCl₃ (0.1 equiv) |
| Solvent | CH₂Cl₂ | CCl₄ |
| Temperature | 0°C → RT | 40°C |
| Time | 12 hours | 6 hours |
| Yield | 96% | 82% |
This method’s limitation lies in the handling of gaseous chlorine, which complicates scalability.
Oxidative Chloromethylation Using CuCl Catalysts
An alternative single-pot strategy leverages cuprous chloride (CuCl) to mediate simultaneous chloromethylation and aromatic chlorination. Adapted from the synthesis of 6-methoxy-2-naphthaldehyde, this method reacts 6-methoxy-2-acetophenone with CuCl in DMSO under oxygen flow. At 120°C, the acetophenone undergoes oxidative cleavage, followed by chloromethyl group insertion, achieving 80–95% crude yield depending on CuCl stoichiometry.
Critical Parameters:
-
CuCl Loading : A 1:1 molar ratio of substrate to CuCl maximizes yield (95%) but increases costs.
-
Oxygen Source : Compressed air outperforms pure oxygen by reducing side-product formation.
-
Solvent System : DMSO enhances reaction homogeneity and stabilizes intermediates.
Post-reaction purification involves ethyl acetate recrystallization, elevating purity from 96% to 98.3%.
Halogen Exchange Reactions
Bromine-to-chlorine substitution offers a pathway for derivatives like 6-bromo-1-(chloromethyl)-2-methoxynaphthalene. Treating the brominated analog with hydrochloric acid (HCl) and H₂O₂ at 80°C facilitates nucleophilic aromatic substitution. While this method achieves 75% conversion, competing hydrolysis of the chloromethyl group necessitates careful pH control (pH 4–5).
Optimization of Reaction Conditions
Temperature and Time Dependencies
Data from source highlights a nonlinear relationship between temperature and yield in CuCl-catalyzed reactions. At 120°C, 36-hour reactions produce 80.7% yield, whereas extending to 68 hours at the same temperature increases yield to 95% with negligible impurity formation. Conversely, exceeding 150°C accelerates decomposition, reducing yield by 22%.
Table 2: Temperature-Yield Correlation in CuCl-Catalyzed Synthesis
| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|
| 100 | 36 | 65.2 | 94 |
| 120 | 36 | 80.7 | 96 |
| 120 | 68 | 95.0 | 98.3 |
| 150 | 24 | 53.1 | 89 |
Solvent Selection and Impact
Polar aprotic solvents like DMSO stabilize chloronium intermediates, critical for maintaining reaction trajectory. Comparative trials in 1,4-dioxane yield only 72% product due to reduced intermediate solubility. Ethyl acetate, used in recrystallization, preferentially dissolves the target compound over byproducts like dichlorinated isomers.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Adapting batch protocols for continuous flow (CFR) enhances scalability. A 1000L enamel reactor achieves 95% yield by maintaining precise temperature control (±2°C) and automated reagent dosing. CFR systems reduce reaction time from 68 hours to 24 hours through improved mass transfer.
Waste Management and Sustainability
The CuCl-DMSO system generates aqueous waste containing copper residues. Source implements a closed-loop recovery process, extracting CuCl via precipitation with sodium sulfide (Na₂S), achieving 85% catalyst reuse.
Purification and Characterization
Chemical Reactions Analysis
1-Chloro-6-(chloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-chloro-6-(methyl)-2-methoxynaphthalene using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-6-(chloromethyl)-2-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 1-Chloro-6-(chloromethyl)-2-methoxynaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Properties:
- Synthesis: Synthesized via thionyl chloride-mediated chlorination of (5-chloro-6-methoxynaphthalen-2-yl)methanol under anhydrous conditions, yielding a 90% crude product .
- Structural Confirmation : NMR data (400 MHz, d-DMSO) confirms the aromatic protons (δ 7.53–8.04 ppm), chloromethyl (δ 4.66 ppm), and methoxy (δ 3.99 ppm) groups .
- Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, enabling conjugation with malonate derivatives for downstream applications .
Comparison with Structurally Similar Compounds
1-Chloro-6-(chloromethyl)naphthalene (CAS 18612-90-3)
2-Acetyl-6-methoxynaphthalene (CAS 3900-45-6)
- Structural Difference : Replaces the chloromethyl and chlorine substituents with an acetyl group.
- Properties : Higher polarity due to the acetyl group, enhancing solubility in organic solvents. Used as a pharmaceutical intermediate (e.g., naproxen impurity L) but lacks the reactive chloromethyl group for crosslinking .
1-(6-Chloronaphthalen-2-yl)ethanone (CAS 42036-59-9)
- Structural Difference : Features an acetyl group instead of chloromethyl and methoxy groups.
- Reactivity: The acetyl group directs electrophilic substitution reactions differently, limiting utility in crosslinking applications.
Comparative Data Table
Biological Activity
1-Chloro-6-(chloromethyl)-2-methoxynaphthalene is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been evaluated for various pharmacological effects, including antimicrobial and anticancer properties. This article synthesizes current research findings and case studies that highlight the biological activity of this compound.
Chemical Structure
The chemical formula for 1-Chloro-6-(chloromethyl)-2-methoxynaphthalene is C11H9Cl2O. The presence of chlorine and methoxy groups significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 1-Chloro-6-(chloromethyl)-2-methoxynaphthalene exhibits notable antimicrobial activity. In a study evaluating the efficacy of various naphthalene derivatives against bacterial strains, this compound demonstrated a significant inhibitory effect on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, showing that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. A series of assays were conducted on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings suggest that 1-Chloro-6-(chloromethyl)-2-methoxynaphthalene induces apoptosis in these cells through the activation of caspase pathways.
Key Findings:
- Caspase Activation: Increased levels of caspase-3 and caspase-9 were observed, indicating the initiation of apoptotic pathways.
- Cell Viability: A dose-dependent reduction in cell viability was noted, with IC50 values of 30 µM for MCF-7 and 25 µM for A549 cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of halogenated naphthalene derivatives. Modifications in the chlorine and methoxy positions can enhance or diminish activity against specific biological targets.
Case Studies
- Antimicrobial Efficacy: A study published in the Journal of Organic Chemistry highlighted the synthesis and biological evaluation of several halogenated naphthalenes, including 1-Chloro-6-(chloromethyl)-2-methoxynaphthalene. The results indicated that structural modifications lead to varying degrees of antimicrobial potency, emphasizing the importance of specific substituents on the naphthalene ring.
- Cancer Cell Studies: Another investigation focused on the effect of this compound on cancer cell lines demonstrated a promising therapeutic index, suggesting its potential as a lead compound for further drug development.
Q & A
Basic Questions
Q. What are the optimal synthetic routes and purification methods for 1-Chloro-6-(chloromethyl)-2-methoxynaphthalene?
- Methodological Answer : The compound can be synthesized via chlorination of (5-chloro-6-methoxynaphthalen-2-yl)methanol using thionyl chloride (SOCl₂) in dry dichloromethane under inert conditions. Key parameters include maintaining 0°C during reagent addition and room-temperature stirring for 1 hour. Post-reaction, vacuum evaporation removes solvents, yielding crude product (90% efficiency). Further purification may require column chromatography or recrystallization to isolate the pure compound .
| Reaction Conditions |
|---|
| Reagent: SOCl₂ (3 mmol) |
| Solvent: Dry CH₂Cl₂ |
| Temperature: 0°C → RT |
| Time: 1 hour |
Q. How do substituents (chloro, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group at position 6 enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, thiols). The methoxy group at position 2 exerts an electron-donating effect, potentially stabilizing intermediates but may sterically hinder reactions at adjacent positions. Comparative studies with analogs (e.g., 1-(chloromethyl)naphthalene) suggest that substituent positioning critically impacts reaction kinetics and product distribution .
Q. What standardized protocols exist for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy : Confirm substitution patterns via aromatic proton splitting and coupling constants.
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 236 for C₁₂H₁₀Cl₂O).
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm.
Refer to toxicological profiling frameworks (e.g., ATSDR guidelines) for quality control benchmarks .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Apply systematic review criteria (Table C-6/C-7, ) to evaluate study bias. For example:
- Check if dosing regimens were randomized and allocation concealed in animal studies.
- Cross-validate findings using human cell lines (e.g., HepG2 for hepatic toxicity) and adjust for metabolic differences. Meta-analyses of peer-reviewed data (2003–2022) from PubMed, TOXCENTER, and NIH RePORTER can identify consensus endpoints .
Q. What experimental designs are recommended for studying the compound’s interaction with RNA/protein targets?
- Methodological Answer : Use photo-crosslinking probes (e.g., azide-functionalized derivatives) to capture transient interactions. For RNA binding:
- Synthesize a click-compatible analog (e.g., alkyne-tagged).
- Apply RNA-pull-down assays followed by next-gen sequencing.
For protein targets: - Use surface plasmon resonance (SPR) to quantify binding affinities.
Reference structural analogs (e.g., chloromethylpyridine derivatives) for mechanistic insights .
Q. How do environmental degradation pathways of this compound compare to structurally related naphthalenes?
- Methodological Answer : Conduct abiotic/biotic degradation studies:
- Hydrolysis : Monitor Cl⁻ release at varying pH (4–10).
- Photolysis : Expose to UV light (254 nm) and analyze by GC-MS for breakdown products.
- Microbial degradation : Use soil microcosms with Pseudomonas spp. and track metabolite formation (e.g., methoxynaphthoic acids). Compare half-lives to 1-methylnaphthalene () to assess persistence .
Q. What strategies mitigate confounding factors in epidemiological studies of occupational exposure?
- Methodological Answer : Follow ATSDR’s inclusion criteria (Table B-1, ):
- Stratify cohorts by exposure route (inhalation, dermal) and duration.
- Use biomarkers (e.g., urinary naphthalene metabolites) to quantify internal dose.
- Adjust for co-exposures (e.g., PAHs) via multivariate regression. Grey literature (e.g., NIOSH reports) can supplement peer-reviewed data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicokinetic parameters (e.g., absorption half-life)?
- Methodological Answer :
- Replicate studies using harmonized protocols (e.g., OECD Guidelines 417).
- Validate analytical methods (e.g., LC-MS/MS vs. radiometric detection).
- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences. Contradictions may arise from variations in metabolic enzyme expression (e.g., CYP2F2 in rodents vs. CYP2A13 in humans) .
Tables for Key Parameters
| Toxicological Study Design (Adapted from ) |
|---|
| Inclusion Criteria |
| Health Outcomes |
| Risk of Bias Checks |
| Environmental Monitoring () |
|---|
| Media |
| Analytes |
| Methods |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
